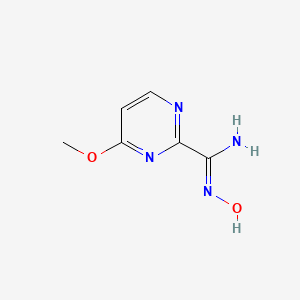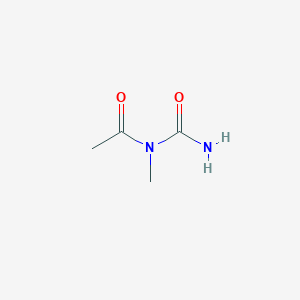
N-Carbamoyl-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbamoyl-N-methylacetamide is an organic compound with the molecular formula C4H8N2O2 It belongs to the class of carbamates, which are derivatives of carbamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Carbamoyl-N-methylacetamide can be synthesized through several methods. One common approach involves the reaction of acetic acid with methylamine. The reaction typically occurs at a temperature range of 70-80°C for about 2 hours. The reaction can be represented as follows:
CH3COOH+CH3NH2→CH3CONHCH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of acetic acid and methylamine as raw materials. The process includes steps such as amination, water evaporation, acid evaporation, and fractionation. This method is advantageous as it minimizes corrosion to the apparatus .
Análisis De Reacciones Químicas
Types of Reactions
N-Carbamoyl-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-methylacetamide oxides.
Reduction: Formation of N-methylacetamide amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
N-Carbamoyl-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme kinetics and protein interactions.
Industry: It is used in the production of polymers and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of N-Carbamoyl-N-methylacetamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites of enzymes, thereby affecting their activity. The pathways involved include the modulation of enzyme activity and protein-protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-Carbamoyl-Alanine
- N-Carbamoyl-Glycine
- N-Carbamoyl-Serine
Uniqueness
N-Carbamoyl-N-methylacetamide is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a compound of significant interest .
Propiedades
Número CAS |
189873-62-9 |
|---|---|
Fórmula molecular |
C4H8N2O2 |
Peso molecular |
116.12 g/mol |
Nombre IUPAC |
N-carbamoyl-N-methylacetamide |
InChI |
InChI=1S/C4H8N2O2/c1-3(7)6(2)4(5)8/h1-2H3,(H2,5,8) |
Clave InChI |
PEFFWPIVPIMFDH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


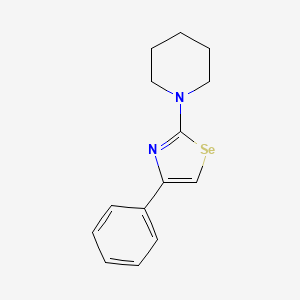
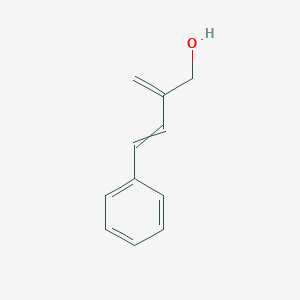
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)
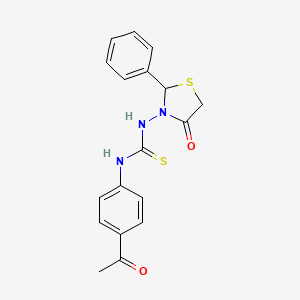
![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
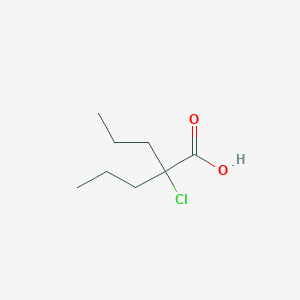
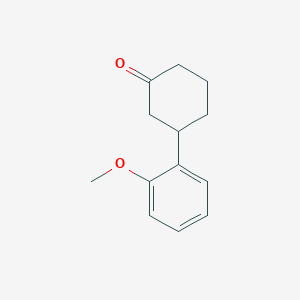
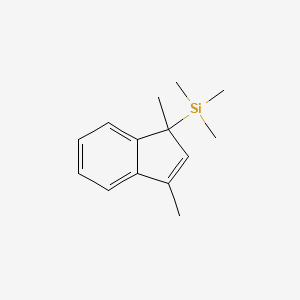
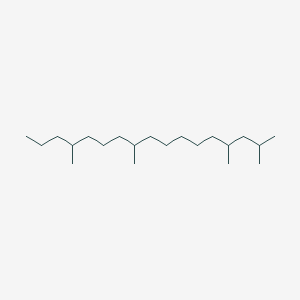
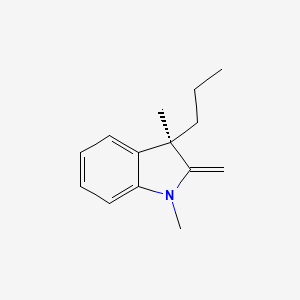
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)

